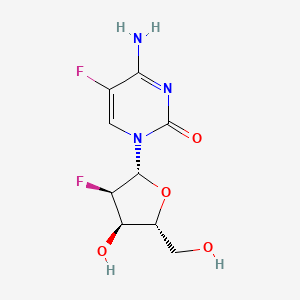

2',5-Difluoro-2'-deoxycytidine

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propiedades

Número CAS |

581772-30-7 |

|---|---|

Fórmula molecular |

C9H11F2N3O4 |

Peso molecular |

263.20 g/mol |

Nombre IUPAC |

4-amino-5-fluoro-1-[(2R,3R,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one |

InChI |

InChI=1S/C9H11F2N3O4/c10-3-1-14(9(17)13-7(3)12)8-5(11)6(16)4(2-15)18-8/h1,4-6,8,15-16H,2H2,(H2,12,13,17)/t4-,5-,6-,8-/m1/s1 |

Clave InChI |

OCMREAUZQAIMOT-UAKXSSHOSA-N |

SMILES isomérico |

C1=C(C(=NC(=O)N1[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)F)N)F |

SMILES canónico |

C1=C(C(=NC(=O)N1C2C(C(C(O2)CO)O)F)N)F |

Origen del producto |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of 2',2'-Difluoro-2'-deoxycytidine (Gemcitabine)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the mechanism of action of 2',2'-difluoro-2'-deoxycytidine, commonly known as gemcitabine. As a cornerstone of chemotherapy regimens for a variety of solid tumors, including pancreatic, non-small cell lung, breast, and ovarian cancers, a thorough understanding of its molecular pharmacology is critical for ongoing research and drug development. This document details the cellular uptake, metabolic activation, and the dual cytotoxic effects of gemcitabine, namely the inhibition of ribonucleotide reductase and the masked chain termination of DNA synthesis. Furthermore, this guide delves into the impact of gemcitabine on DNA repair mechanisms and its emerging role in epigenetic modulation. Included are summaries of key quantitative data, detailed experimental protocols for relevant assays, and visualizations of the critical pathways and workflows to facilitate a deeper understanding of this potent antimetabolite. While the user's query specified 2',5'-difluoro-2'-deoxycytidine, the vast body of scientific literature points to 2',2'-difluoro-2'-deoxycytidine (gemcitabine) as the clinically relevant and extensively studied isomer. This guide will focus on gemcitabine, with a comparative section on the distinct mechanism of 5-fluoro-2'-deoxycytidine to provide a broader context of fluorinated nucleoside analogs in oncology.

Introduction

Gemcitabine (dFdC) is a synthetic pyrimidine nucleoside analog of deoxycytidine, distinguished by the substitution of two fluorine atoms at the 2' position of the deoxyribose sugar.[1][2] This structural modification is key to its anticancer activity. Gemcitabine is a prodrug that, upon cellular uptake, undergoes intracellular phosphorylation to its active diphosphate (dFdCDP) and triphosphate (dFdCTP) metabolites.[3][4] These active forms exert their cytotoxic effects through a dual mechanism: the inhibition of ribonucleotide reductase (RNR) by dFdCDP and the incorporation of dFdCTP into DNA, leading to "masked chain termination" and the inhibition of DNA synthesis.[1][5] The complex interplay of these actions results in cell cycle arrest, primarily at the G1/S phase boundary, and the induction of apoptosis.[3]

Cellular Uptake and Metabolism

The journey of gemcitabine from administration to cytotoxic activity is a multi-step process involving cellular transport and metabolic activation.

Cellular Transport

As a hydrophilic molecule, gemcitabine requires specific transporters to cross the cell membrane. The primary mediators of gemcitabine uptake are human equilibrative nucleoside transporters (hENTs), particularly hENT1, and to a lesser extent, human concentrative nucleoside transporters (hCNTs).[6][7] The expression levels of these transporters on cancer cells can significantly influence the intracellular concentration of gemcitabine and, consequently, its therapeutic efficacy.[6]

Metabolic Activation and Inactivation

Once inside the cell, gemcitabine is sequentially phosphorylated by a series of kinases to its active forms.[4]

-

Monophosphorylation: Deoxycytidine kinase (dCK) catalyzes the initial and rate-limiting step, converting gemcitabine to gemcitabine monophosphate (dFdCMP).[4]

-

Diphosphorylation: UMP/CMP kinase (CMPK1) further phosphorylates dFdCMP to gemcitabine diphosphate (dFdCDP).[4]

-

Triphosphorylation: Nucleoside diphosphate kinase (NDPK) completes the activation by converting dFdCDP to the active gemcitabine triphosphate (dFdCTP).[4]

Conversely, gemcitabine can be inactivated through deamination by cytidine deaminase (CDA) to form the inactive metabolite 2',2'-difluorodeoxyuridine (dFdU).[3][4] This inactivation can occur both intracellularly and in the plasma, contributing to the drug's short half-life.[7]

Figure 1: Cellular uptake and metabolic pathway of Gemcitabine.

Dual Mechanism of Action

The anticancer effects of gemcitabine are primarily attributed to two distinct but interconnected mechanisms mediated by its active metabolites, dFdCDP and dFdCTP.

Inhibition of Ribonucleotide Reductase (RNR)

Gemcitabine diphosphate (dFdCDP) is a potent inhibitor of ribonucleotide reductase (RNR).[2][8] RNR is a crucial enzyme responsible for converting ribonucleoside diphosphates into deoxyribonucleoside diphosphates, the building blocks for DNA synthesis.[2] By inhibiting RNR, dFdCDP depletes the intracellular pool of deoxyribonucleotides, particularly deoxycytidine triphosphate (dCTP).[2] This depletion has a self-potentiating effect, as lower levels of dCTP reduce the competition for dFdCTP to be incorporated into DNA.[3]

Masked Chain Termination of DNA Synthesis

Gemcitabine triphosphate (dFdCTP) acts as a fraudulent nucleotide, competing with the natural deoxycytidine triphosphate (dCTP) for incorporation into the growing DNA strand by DNA polymerases.[2][5] Once dFdCTP is incorporated, a phenomenon known as "masked chain termination" occurs.[1][5] Unlike other nucleoside analogs that cause immediate chain termination, the unique stereochemistry of gemcitabine allows for the addition of one more nucleotide after its incorporation.[5] This "masking" prevents the proofreading exonuclease activity of DNA polymerases from recognizing and excising the fraudulent gemcitabine nucleotide.[5] The presence of the incorporated gemcitabine ultimately halts further DNA elongation, leading to irreparable DNA damage and the induction of apoptosis.[1]

Figure 2: Dual mechanism of action of Gemcitabine.

Impact on DNA Repair and Epigenetics

Beyond its direct effects on DNA synthesis, gemcitabine also interferes with DNA repair processes. The presence of gemcitabine in DNA can inhibit the repair of DNA lesions induced by other chemotherapeutic agents, such as cisplatin, which may contribute to the synergistic effects observed in combination therapies.[9]

Recent studies have also suggested an epigenetic role for gemcitabine. It has been shown to inhibit DNA methyltransferases (DNMTs), enzymes that play a crucial role in gene silencing.[10] By inhibiting DNMTs, gemcitabine can lead to the re-expression of tumor suppressor genes, contributing to its anticancer activity.[10]

A Note on 5-Fluoro-2'-deoxycytidine (FdCyd)

While structurally similar to gemcitabine, 5-fluoro-2'-deoxycytidine (FdCyd) exhibits a different primary mechanism of action. FdCyd is a prodrug that is converted intracellularly to 5-fluorouracil (5-FU).[11] 5-FU is then metabolized to several active compounds, including 5-fluoro-2'-deoxyuridine monophosphate (FdUMP), which is a potent inhibitor of thymidylate synthase.[12][13] This inhibition leads to a depletion of thymidine, a necessary component of DNA, thereby halting DNA synthesis.[13] Additionally, FdCyd itself has been identified as a DNA methyltransferase (DNMT) inhibitor.[8][12]

Quantitative Data Summary

The following tables summarize key quantitative data related to the activity of gemcitabine and 5-fluoro-2'-deoxycytidine.

Table 1: In Vitro Cytotoxicity of Gemcitabine (IC50 Values)

| Cell Line | Cancer Type | IC50 (nM) | Reference |

| MIA PaCa-2 | Pancreatic Cancer | 25.00 ± 0.47 | [14] |

| PANC-1 | Pancreatic Cancer | 48.55 ± 2.30 | [14] |

| 293 | Embryonic Kidney | 48.82 ± 3.27 | [14] |

| BxPC-3 | Pancreatic Cancer | <1000 | [15] |

| AsPC-1 | Pancreatic Cancer | <1000 | [15] |

| SW 1990 | Pancreatic Cancer | >1000 | [15] |

| SU86.86 | Pancreatic Cancer | >1000 | [15] |

Table 2: Clinical Efficacy of Gemcitabine in Pancreatic Cancer

| Study | Treatment Arm | Number of Patients | Median Overall Survival (months) | 1-Year Survival Rate (%) | Overall Response Rate (%) | Reference |

| Burris et al., 1997 | Gemcitabine | 63 | 5.65 | 18 | 5.4 | [5] |

| Burris et al., 1997 | 5-FU | 63 | 4.41 | 2 | 0 | [5] |

| Heinemann et al., 2006 (Meta-analysis) | Gemcitabine + Capecitabine | 1829 | - | - | - | [16] |

| Heinemann et al., 2006 (Meta-analysis) | Gemcitabine Monotherapy | 1829 | - | - | - | [16] |

| Jameson et al., 2020 | Gemcitabine + nab-Paclitaxel + Cisplatin | 25 | 16.4 | 64 | 71 | [17] |

Table 3: Clinical Efficacy of Gemcitabine in Non-Small Cell Lung Cancer (NSCLC)

| Study | Patient Population | Treatment Arm | Median Progression-Free Survival (months) | Median Overall Survival (months) | Reference |

| Shepherd et al., 2000 | PS 2 | Gemcitabine | 2.5 | 4.8 | [1] |

| Crinò et al., 1999 | Platinum-pretreated | Gemcitabine | 4.1 | 8.6 | [2] |

| Gridelli et al., 2004 | PS 2 | Gemcitabine vs Gemcitabine + Carboplatin | 2.7 vs 3.8 | 5.1 vs 6.7 | [18] |

| Scagliotti et al., 2008 | Chemotherapy-naïve | Gemcitabine + Cisplatin | 4.7 (adenocarcinoma), 5.5 (squamous) | 10.4 (adenocarcinoma), 10.8 (squamous) | [6] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide.

Quantification of Gemcitabine Incorporation into DNA by LC-MS/MS

Objective: To directly measure the amount of gemcitabine incorporated into cellular DNA.

-

DNA Isolation: Isolate genomic DNA from cells or tissues using a standard DNA extraction kit. Quantify the DNA concentration.

-

Enzymatic Hydrolysis:

-

To approximately 25 µg of DNA, add a solution containing nuclease P1 and incubate at 37°C for 16-24 hours to digest the DNA into deoxynucleoside monophosphates.

-

Add alkaline phosphatase and continue incubation at 37°C for 2-4 hours to dephosphorylate the mononucleotides to deoxynucleosides.

-

-

Sample Preparation:

-

Add a stable isotope-labeled internal standard for both gemcitabine (dFdC) and a reference nucleoside (e.g., deoxyguanosine, dG).

-

Precipitate proteins by adding a solvent like acetonitrile, centrifuge, and collect the supernatant.

-

Evaporate the supernatant to dryness and reconstitute in a suitable mobile phase for LC-MS/MS analysis.

-

-

LC-MS/MS Analysis:

-

Inject the prepared sample into a liquid chromatography system coupled with a tandem mass spectrometer (LC-MS/MS).

-

Separate the nucleosides using a suitable C18 column with an appropriate gradient of mobile phases (e.g., water with formic acid and acetonitrile with formic acid).

-

Detect and quantify dFdC and dG using selected reaction monitoring (SRM) in positive ion mode.

-

-

Data Analysis:

-

Calculate the concentration of dFdC and dG in the sample based on the peak area ratios relative to their respective internal standards.

-

Normalize the amount of dFdC to the amount of dG to account for variations in DNA input and hydrolysis efficiency. The results are typically expressed as pg of dFdC per µg of dG.[19]

-

Figure 3: Experimental workflow for DNA incorporation assay.

Ribonucleotide Reductase (RNR) Activity Assay

Objective: To measure the enzymatic activity of RNR and its inhibition by compounds like gemcitabine diphosphate.

Methodology: [20][21][22][23][24]

-

Reaction Mixture Preparation: Prepare a reaction mixture containing buffer (e.g., HEPES), magnesium chloride, ATP (as an allosteric activator), a reducing agent (e.g., dithiothreitol or a thioredoxin/thioredoxin reductase system), and the RNR enzyme preparation.

-

Initiation of Reaction: Initiate the reaction by adding the ribonucleoside diphosphate substrate (e.g., CDP, labeled with a radioisotope like ³H or ¹⁴C).

-

Time-Course Sampling: At specific time intervals, take aliquots of the reaction mixture and quench the reaction, for example, by adding perchloric acid or by heat inactivation.

-

Separation of Substrate and Product: Separate the unreacted ribonucleoside diphosphate from the newly formed deoxyribonucleoside diphosphate product. This can be achieved by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Quantification: Quantify the amount of product formed. For radiolabeled substrates, this can be done by scintillation counting of the product spots from the TLC plate or the collected HPLC fractions. For non-radioactive methods, LC-MS/MS can be used to quantify the product.

-

Data Analysis: Calculate the rate of the reaction (enzyme activity) from the amount of product formed over time. For inhibitor studies, perform the assay in the presence of varying concentrations of the inhibitor (e.g., dFdCDP) to determine the IC50 value.

DNA Methyltransferase (DNMT) Activity/Inhibition Assay

Objective: To measure the activity of DNMT enzymes and their inhibition by compounds like 5-fluoro-2'-deoxycytidine.

Methodology: [25][26][27][28][29]

-

Assay Plate Preparation: Use a microplate with wells coated with a synthetic DNA substrate containing CpG dinucleotides.

-

Reaction Setup: In each well, add the DNMT enzyme source (e.g., nuclear extract or purified DNMT), the methyl donor S-adenosylmethionine (SAM), and the assay buffer. For inhibition studies, also add the test compound at various concentrations.

-

Methylation Reaction: Incubate the plate at 37°C to allow the DNMTs to methylate the DNA substrate.

-

Detection of Methylation:

-

Wash the wells to remove unreacted components.

-

Add a primary antibody that specifically recognizes 5-methylcytosine.

-

Incubate to allow the antibody to bind to the methylated DNA.

-

Wash away the unbound primary antibody.

-

Add a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase, HRP).

-

Incubate to allow the secondary antibody to bind to the primary antibody.

-

-

Signal Generation and Measurement:

-

Wash away the unbound secondary antibody.

-

Add a substrate for the enzyme on the secondary antibody that produces a colorimetric or fluorometric signal.

-

Measure the signal using a microplate reader.

-

-

Data Analysis: The intensity of the signal is proportional to the amount of DNA methylation, and thus to the DNMT activity. For inhibition assays, calculate the percentage of inhibition at each concentration of the test compound to determine the IC50 value.

Conclusion

Gemcitabine remains a critical therapeutic agent in the treatment of various cancers. Its efficacy stems from a well-defined dual mechanism of action involving the inhibition of ribonucleotide reductase and the masked chain termination of DNA synthesis, both of which are consequences of its unique difluorinated structure. The ongoing research into its effects on DNA repair and epigenetic modifications continues to uncover new facets of its activity and potential for synergistic combination therapies. This technical guide provides a foundational understanding of the molecular pharmacology of gemcitabine, intended to support the efforts of researchers and drug development professionals in the continuous quest for more effective cancer treatments.

References

- 1. Results of a phase II trial of gemcitabine in patients with non-small-cell lung cancer and a performance status of 2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Gemcitabine in patients with non-small-cell lung cancer previously treated with platinum-based chemotherapy: a phase II California cancer consortium trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Quantification of gemcitabine incorporation into human DNA by LC/MS/MS as a surrogate measure for target engagement - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. A new, simple method for quantifying gemcitabine triphosphate in cancer cells using isocratic high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Gemcitabine Therapy in Patients with Advanced Pancreatic Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Gemcitabine: Efficacy in the Treatment of Advanced Stage Nonsquamous Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Insight into the mechanism of inactivation of ribonucleotide reductase by gemcitabine 5′-diphosphate in the presence or absence of reductant - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. medchemexpress.com [medchemexpress.com]

- 10. researchgate.net [researchgate.net]

- 11. onclive.com [onclive.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. researchgate.net [researchgate.net]

- 14. spandidos-publications.com [spandidos-publications.com]

- 15. mdpi.com [mdpi.com]

- 16. A meta-analysis of gemcitabine containing chemotherapy for locally advanced and metastatic pancreatic adenocarcinoma - Database of Abstracts of Reviews of Effects (DARE): Quality-assessed Reviews - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 17. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]

- 18. Randomized Phase III Trial of Gemcitabine-Based Chemotherapy With In Situ RRM1 and ERCC1 Protein Levels for Response Prediction in Non–Small-Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 19. pubs.acs.org [pubs.acs.org]

- 20. A rapid and sensitive assay for quantifying the activity of both aerobic and anaerobic ribonucleotide reductases acting upon any or all substrates - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. In Vivo Assay for Low-Activity Mutant Forms of Escherichia coli Ribonucleotide Reductase - PMC [pmc.ncbi.nlm.nih.gov]

- 23. A rapid and sensitive assay for quantifying the activity of both aerobic and anaerobic ribonucleotide reductases acting upon any or all substrates | PLOS One [journals.plos.org]

- 24. pubs.acs.org [pubs.acs.org]

- 25. epigentek.com [epigentek.com]

- 26. epigentek.com [epigentek.com]

- 27. researchgate.net [researchgate.net]

- 28. DNA Methyltransferase Activity Assays: Advances and Challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 29. DNA Methyltransferase Activity/Inhibition Assay Kit (Colorimetric), Research Kits - Epigenetics [epigenhub.com]

An In-depth Technical Guide to the Synthesis of 2',5'-Difluoro-2'-deoxycytidine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic pathways for 2',5'-Difluoro-2'-deoxycytidine, a crucial nucleoside analog in pharmaceutical research. The following sections detail the core synthetic strategies, experimental protocols, and quantitative data to facilitate replication and further development.

Core Synthesis Pathways

The synthesis of 2',5'-Difluoro-2'-deoxycytidine, also known as Gemcitabine, typically involves multi-step processes commencing from readily available carbohydrate precursors. Two primary strategies have been prominently described in the literature, each involving the formation of a protected difluororibofuranose intermediate followed by glycosylation with a protected cytosine base and subsequent deprotection.

A common approach starts with D-ribose or a related lactol compound, which undergoes a series of reactions to introduce the difluoro functionality at the 2' position and appropriate protecting groups. A key intermediate in one patented method is 2-(2'-deoxy-2',2'-difluoro-D-ribofuranosyl)-1-methylpyridinium para-toluenesulfonate. This intermediate is then coupled with a protected cytosine derivative. The final steps of the synthesis involve the removal of the protecting groups to yield the target molecule.[1]

Another documented pathway initiates with D-ribosomal acid. This route proceeds through several key intermediates, including methyl-3,5-O-(1,1,3,3-tetraisopropyldisiloxane-1,3-diyl)-β-D-nucleoside and 3,5-O-dibenzyl-2,2-difluoro-β-D-cytidine, before the final deprotection steps.[2]

The choice of protecting groups for the hydroxyl and amino functionalities is critical to the success of the synthesis, influencing reaction yields and the purity of the final product. Common protecting groups include benzoyl, phenylbenzoyl, and silyl ethers for the hydroxyl groups, and benzoyl or other suitable groups for the exocyclic amine of cytosine.

Below is a generalized workflow illustrating a common synthetic approach:

Detailed Synthesis Pathway and Intermediates

A more detailed representation of a synthetic pathway, starting from a protected lactol, is outlined below. This pathway highlights the key transformations and intermediates involved in the synthesis.

Experimental Protocols

The following are detailed experimental protocols for key steps in the synthesis of 2',5'-Difluoro-2'-deoxycytidine, compiled from various sources.

Protocol 1: Synthesis of 2'-deoxy-2',2'-difluoro-D-ribofuranosyl-3,5-di-(4-phenyl)benzoyl-1β-diphenylphosphate

-

Step 1: Benzoylation

-

Dissolve 13g of 2'-deoxy-2',2'-difluoro-D-ribofuranosyl-3,5-di-(4-phenyl)benzoate in a mixture of 130 ml of toluene and 100 ml of dichloromethane.

-

Add 5.1 ml of triethylamine to the solution.

-

Add 7.6 ml of diphenyl chlorophosphate dropwise at room temperature.

-

Stir the reaction mixture for 5 hours.

-

Remove the solvent under reduced pressure.

-

Dissolve the resulting solid in 130 ml of dichloromethane and wash with 65 ml of 1N HCl.

-

Separate the organic layer and wash successively with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over magnesium sulfate and filter.[3]

-

-

Step 2: Bromination

-

To 83.2 ml of 30% HBr in acetic acid, add 13 g of the product from Step 1.

-

React the mixture at room temperature for 7 hours.

-

Slowly add 50 ml of ice water to the reaction solution to precipitate a solid.

-

Filter the solid, which is a mixture of α- and β-bromo anomers.

-

Recrystallize the α-bromo compound selectively from ethanol to obtain the desired product.[3]

-

Protocol 2: Deprotection of 3,5-O-dibenzyl-2,2-difluoro-β-D-cytidine

-

Dissolve 2.215 grams (5 mmol) of 3,5-O-dibenzyl-2,2-difluoro-β-D-cytidine in 50 ml of methanol.

-

Add 5% Pd/C as a catalyst.

-

Carry out the reaction under a hydrogen atmosphere (1 atm) for 3 hours at 25°C.

-

Filter the reaction mixture to remove the catalyst.

-

Evaporate the solvent under reduced pressure to obtain the final product, 2'-deoxy-2',2'-difluoro-cytidine.[2]

Quantitative Data

The following tables summarize the quantitative data reported for various steps in the synthesis of 2',5'-Difluoro-2'-deoxycytidine.

| Step | Starting Material | Reagents | Solvent(s) | Yield | Purity | Reference |

| Bromination | 2'-deoxy-2',2'-difluoro-D-ribofuranosyl-3,5-di-(4-phenyl)benzoyl-1β-diphenylphosphate | 30% HBr/acetic acid | Acetic acid | 83% | - | [3] |

| Final Product Recrystallization | α/β anomer mixture of 2'-deoxy-2',2'-difluorocytidine | Water | Water | >70% | >99.8% | [3] |

| Deprotection (Hydrogenation) | 3,5-O-dibenzyl-2,2-difluoro-β-D-cytidine | H₂, 5% Pd/C | Methanol | - | - | [2] |

Note: "-" indicates data not specified in the cited source.

Logical Relationship of Synthesis Steps

The logical progression of the synthesis involves a series of protection, functional group transformation, and purification steps. The following diagram illustrates the logical flow from the starting material to the final API (Active Pharmaceutical Ingredient).

This guide provides a foundational understanding of the synthesis of 2',5'-Difluoro-2'-deoxycytidine. For further details, researchers are encouraged to consult the primary literature and patents cited. The provided protocols and data serve as a valuable resource for the development and optimization of synthetic routes to this important pharmaceutical compound.

References

- 1. KR20080040508A - Method for preparing 2'-deoxy-2 ', 2'-difluorocytidine - Google Patents [patents.google.com]

- 2. CN1724553A - A method for synthesizing 2'-deoxy-2', 2'-difluoro-cytidine - Google Patents [patents.google.com]

- 3. CN101010329B - Method for the preparation of 2'-deoxy-2',2'-difluoro cytidine - Google Patents [patents.google.com]

A Comprehensive Technical Guide on the Physicochemical Properties of 2',5'-Difluoro-2'-deoxycytidine

This technical guide provides a detailed overview of the known physicochemical properties, biological activity, and relevant experimental methodologies for 2',5'-Difluoro-2'-deoxycytidine. The information is intended for researchers, scientists, and professionals involved in drug discovery and development, particularly in the fields of virology and oncology.

Core Physicochemical Properties

2',5'-Difluoro-2'-deoxycytidine is a synthetic fluorinated nucleoside analog. While extensive experimental data on some of its physical properties are not widely published, key identifying and structural information has been established.

Table 1: Summary of Physicochemical Data for 2',5'-Difluoro-2'-deoxycytidine

| Property | Value | Source(s) |

| CAS Number | 581772-30-7 | [1][2][3] |

| Molecular Formula | C₉H₁₁F₂N₃O₄ | [1][3] |

| Molecular Weight | 263.20 g/mol | [1][3] |

| Purity | ≥98% (as reported by commercial suppliers) | [2] |

| Appearance | White to off-white crystalline powder (inferred from analogs) | [4][5] |

| Solubility | Data not available. Expected to have some solubility in water and polar organic solvents like DMSO and Methanol, similar to other deoxycytidine analogs. | [6][7] |

| Melting Point | Data not available. | |

| pKa | Data not available. | |

| LogP | Data not available. |

Biological Activity and Mechanism of Action

2',5'-Difluoro-2'-deoxycytidine is recognized for its potent antiviral activity, specifically against the Hepatitis C Virus (HCV).[8] Like many nucleoside analogs, its mechanism of action is predicated on its intracellular conversion to a pharmacologically active triphosphate form.

The proposed metabolic activation pathway is as follows:

-

Cellular Uptake: The parent nucleoside, 2',5'-Difluoro-2'-deoxycytidine, is transported into the host cell.

-

Phosphorylation Cascade: Inside the cell, host cell kinases sequentially phosphorylate the compound. It is first converted to its 5'-monophosphate form, then to the 5'-diphosphate, and finally to the active 2',5'-Difluoro-2'-deoxycytidine 5'-triphosphate (2',5'-dFdCTP).

-

Inhibition of Viral Replication: The active triphosphate metabolite acts as a competitive inhibitor of the viral RNA-dependent RNA polymerase (RdRp), a critical enzyme for HCV replication. It mimics the natural substrate, deoxycytidine triphosphate (dCTP), and upon incorporation into the growing viral RNA strand, it can lead to chain termination, thereby halting viral replication.

This mechanism is analogous to that of other fluorinated nucleoside analogs, such as 2',2'-difluoro-2'-deoxycytidine (Gemcitabine), which becomes incorporated into DNA and inhibits DNA synthesis.[9][10]

Caption: Standard workflow for the purity analysis of a nucleoside analog by RP-HPLC.

References

- 1. 581772-30-7|2'-Deoxy-2',5-difluorocytidine|BLD Pharm [bldpharm.com]

- 2. CAS No. 581772-30-7 Specifications | Ambeed [ambeed.cn]

- 3. 2',5-Difluoro-2'-deoxycytidine | HCV Inhibitor | AmBeed-信号通路专用抑制剂 [ambeed.cn]

- 4. chemimpex.com [chemimpex.com]

- 5. 5-Fluoro-2'-deoxycytidine | C9H12FN3O4 | CID 515328 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. caymanchem.com [caymanchem.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. 581772-30-7 | CAS数据库 [chemicalbook.com]

- 9. Action of 2',2'-difluorodeoxycytidine on DNA synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

An In-Depth Technical Guide to Fluorinated Deoxycytidine Analogs as Nucleoside Inhibitors

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Fluorinated nucleoside analogs represent a cornerstone in the development of antiviral and anticancer therapeutics. By mimicking endogenous nucleosides, these compounds integrate into cellular metabolic pathways, primarily targeting DNA and RNA synthesis to exert their cytotoxic or antiviral effects. This technical guide provides a comprehensive overview of fluorinated 2'-deoxycytidine analogs, with a primary focus on the well-characterized and clinically significant compounds: 2',2'-difluoro-2'-deoxycytidine (gemcitabine) and 5-fluoro-2'-deoxycytidine. Due to a significant lack of published data on 2',5'-difluoro-2'-deoxycytidine, this document will leverage the extensive research on its isomers to provide a foundational understanding of the structure-activity relationships and mechanisms of action for this class of molecules. This guide details their mechanisms of action, summarizes key preclinical and clinical data in structured tables, provides detailed experimental protocols for their evaluation, and visualizes critical pathways and workflows using Graphviz diagrams.

Introduction to Fluorinated Deoxycytidine Analogs

The strategic placement of fluorine atoms on the deoxycytidine scaffold dramatically alters the molecule's electronic properties and metabolic stability, leading to potent biological activity. The electron-withdrawing nature of fluorine can influence the glycosidic bond stability and the acidity of nearby protons, affecting enzyme-substrate interactions. This guide will focus on two key analogs:

-

2',2'-Difluoro-2'-deoxycytidine (Gemcitabine): A widely used chemotherapeutic agent, gemcitabine is a pro-drug that, once activated, inhibits DNA synthesis and induces apoptosis.

-

5-Fluoro-2'-deoxycytidine (FdCyd): An inhibitor of DNA methyltransferase (DNMT), this analog acts epigenetically to reactivate silenced tumor suppressor genes.

While the specific isomer 2',5'-difluoro-2'-deoxycytidine is the titular topic, a thorough review of scientific literature reveals a significant lack of specific research on this compound. Therefore, the data and mechanisms of gemcitabine and 5-fluoro-2'-deoxycytidine will be presented as the primary models for understanding the potential of this class of compounds.

Mechanism of Action

The primary mechanism of action for fluorinated deoxycytidine analogs is the disruption of DNA synthesis and function. However, the precise pathway depends on the position of the fluorine substitutions.

Inhibition of DNA Synthesis by 2',2'-Difluoro-2'-deoxycytidine (Gemcitabine)

Gemcitabine exerts its cytotoxic effects through a multi-faceted inhibition of DNA replication. After cellular uptake, it is phosphorylated to its active diphosphate (dFdCDP) and triphosphate (dFdCTP) forms.

-

dFdCDP inhibits ribonucleotide reductase, leading to a depletion of the deoxynucleotide pool required for DNA synthesis.

-

dFdCTP competes with the natural nucleotide dCTP for incorporation into the growing DNA strand by DNA polymerases.[1] After the incorporation of one dFdCMP residue, the DNA polymerase adds one more deoxynucleotide before DNA synthesis is halted.[1] This "masked chain termination" makes it difficult for exonuclease proofreading enzymes to remove the analog, leading to stalled replication forks and the induction of apoptosis.[1]

References

An In-depth Technical Guide to the Intracellular Metabolic Pathway of 2',5'-Difluoro-2'-deoxycytidine

For Researchers, Scientists, and Drug Development Professionals

Introduction

2',5'-Difluoro-2'-deoxycytidine (dFdC), also known as gemcitabine, is a nucleoside analog with significant antineoplastic activity.[1] It is classified as an antimetabolite and is a prodrug, meaning it requires intracellular activation to exert its cytotoxic effects.[2] This guide provides a detailed overview of the metabolic pathway of dFdC, its mechanism of action, and the experimental protocols used to elucidate these processes. The information is intended for professionals in the fields of cancer research, pharmacology, and drug development.

Metabolic Activation of dFdC

The intracellular activation of dFdC is a multi-step phosphorylation process initiated by deoxycytidine kinase (dCK), the rate-limiting enzyme in this pathway.[2][3] This process converts dFdC into its active mono-, di-, and triphosphate forms.

-

Step 1: Monophosphorylation: dFdC is first phosphorylated by deoxycytidine kinase (dCK) to form 2',5'-difluoro-2'-deoxycytidine-5'-monophosphate (dFdCMP).[2]

-

Step 2: Diphosphorylation: dFdCMP is subsequently phosphorylated by deoxycytidylate kinase to yield 2',5'-difluoro-2'-deoxycytidine-5'-diphosphate (dFdCDP).

-

Step 3: Triphosphorylation: Finally, dFdCDP is converted to the active triphosphate form, 2',5'-difluoro-2'-deoxycytidine-5'-triphosphate (dFdCTP), by nucleoside diphosphate kinase.[1]

The accumulation of dFdCTP within the cell is a critical determinant of its cytotoxic potential.[1] The half-life of intracellular dFdCTP is notably long, exceeding 12 hours in HT-29 human colon carcinoma cells.[1]

Mechanism of Action

The cytotoxic effects of dFdC are mediated by its active metabolites, dFdCDP and dFdCTP, which interfere with DNA synthesis and function through multiple mechanisms.

-

Inhibition of Ribonucleotide Reductase: The diphosphate metabolite, dFdCDP, is a potent inhibitor of ribonucleotide reductase (RNR).[4] This enzyme is crucial for the de novo synthesis of deoxyribonucleotides required for DNA replication and repair. Inhibition of RNR by dFdCDP leads to a depletion of the intracellular pool of deoxynucleoside triphosphates (dNTPs), particularly dCTP, dATP, and dGTP.[1][4]

-

Incorporation into DNA: The triphosphate metabolite, dFdCTP, acts as a substrate for DNA polymerases and is incorporated into the growing DNA strand.[5][6] This incorporation is a key event in dFdC-induced cytotoxicity.[7]

-

Masked Chain Termination: After the incorporation of dFdCMP into the DNA strand, DNA polymerases can add one more deoxynucleotide before DNA synthesis is halted.[5][6] This phenomenon, known as "masked chain termination," makes it difficult for exonucleases to remove the incorporated dFdCMP, leading to persistent DNA damage.[5]

Quantitative Data

The following tables summarize key quantitative data related to the metabolism and activity of dFdC.

Table 1: Inhibition of Ribonucleotide Reductase by dFdC Metabolites

| Cell Line | Metabolite | IC50 for RNR Inhibition | Reference |

| CCRF-CEM | dFdCDP | 0.3 µM (in situ) | [4] |

| Partially Purified | dFdCDP | 4 µM | [4] |

Table 2: Effects of dFdC on Deoxynucleoside Triphosphate (dNTP) Pools

| Cell Line | dFdC Concentration | Treatment Duration | Effect on dNTP Pools | Reference |

| CCRF-CEM | 0.1 µM | 2 hours | Reduction of dCTP, dATP, dGTP, dTTP | [4] |

| HT-29 | 30 nM | 4 hours | >80% decrease in dATP | [1] |

Table 3: Kinetic Parameters for dFdCTP Incorporation by DNA Polymerases

| DNA Polymerase | Apparent Ki for dFdCTP | Km Ratio (dFdCTP/dCTP) | Reference |

| DNA Polymerase α | 11.2 µM | 21.8 | [5][6] |

| DNA Polymerase ε | 14.4 µM | 22.9 | [5][6] |

Experimental Protocols

Analysis of Intracellular dFdC Metabolites by High-Performance Liquid Chromatography (HPLC)

This protocol outlines the general steps for quantifying intracellular levels of dFdC and its phosphorylated metabolites.

-

Cell Culture and Treatment: Plate cells at a desired density and allow them to adhere overnight. Treat cells with various concentrations of dFdC for specified time periods.

-

Cell Lysis and Extraction:

-

Wash cells with ice-cold phosphate-buffered saline (PBS).

-

Lyse the cells with a cold extraction solution (e.g., 0.4 M perchloric acid or 60% methanol).

-

Scrape the cells and collect the lysate.

-

Centrifuge to pellet cellular debris.

-

-

Neutralization (for acid extractions): Neutralize the supernatant with a solution like potassium hydroxide.

-

HPLC Analysis:

-

Inject the neutralized supernatant onto a strong anion-exchange (SAX) HPLC column.

-

Elute the metabolites using a gradient of a suitable buffer (e.g., ammonium phosphate).

-

Detect the metabolites using a UV detector at an appropriate wavelength (e.g., 273 nm).

-

Quantify the peaks by comparing their areas to those of known standards for dFdC, dFdCMP, dFdCDP, and dFdCTP.

-

In Situ Ribonucleotide Reductase Activity Assay

This assay measures the activity of RNR in whole cells by tracking the conversion of a labeled precursor into a deoxyribonucleotide.

-

Cell Culture and Pre-treatment: Culture cells and pre-treat with dFdC for a specified duration to allow for the accumulation of dFdCDP.

-

Labeling: Add a radiolabeled precursor, such as [5-³H]cytidine, to the cell culture medium.

-

Incubation: Incubate the cells for a defined period to allow for the conversion of the labeled cytidine into dCTP via the action of RNR.

-

Extraction and Separation:

-

Terminate the reaction and extract the acid-soluble nucleotides as described in the HPLC protocol.

-

Separate the ribonucleotides from the deoxyribonucleotides using a method like boronate affinity chromatography or HPLC.

-

-

Quantification: Measure the radioactivity in the dCTP fraction using liquid scintillation counting. The amount of radioactivity is proportional to the in situ RNR activity.

Conclusion

The metabolic activation of 2',5'-Difluoro-2'-deoxycytidine is a critical prerequisite for its anticancer activity. The intracellular conversion of dFdC to its di- and triphosphate metabolites leads to a dual mechanism of action involving the potent inhibition of ribonucleotide reductase and the incorporation into DNA, ultimately causing cell death. A thorough understanding of this metabolic pathway and the associated quantitative parameters is essential for optimizing the therapeutic use of dFdC and for the development of novel nucleoside analogs with improved efficacy and selectivity. The experimental protocols provided herein serve as a foundation for researchers investigating the intricate cellular processing of this important chemotherapeutic agent.

References

- 1. Metabolism of 2',2'-difluoro-2'-deoxycytidine and radiation sensitization of human colon carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Metabolism, Biochemical Actions, and Chemical Synthesis of Anticancer Nucleosides, Nucleotides, and Base Analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Inhibition of ribonucleotide reductase by 2'-substituted deoxycytidine analogs: possible application in AIDS treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Inhibition of ribonucleotide reduction in CCRF-CEM cells by 2',2'-difluorodeoxycytidine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Action of 2',2'-difluorodeoxycytidine on DNA synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. The role of DNA synthesis inhibition in the cytotoxicity of 2',2'-difluoro-2'-deoxycytidine - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for 2',5'-Difluoro-2'-deoxycytidine (dFdC) Based Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

2',5'-Difluoro-2'-deoxycytidine (dFdC), widely known as Gemcitabine, is a synthetic pyrimidine nucleoside analogue of deoxycytidine. It is a cornerstone of chemotherapy regimens for a variety of solid tumors, including pancreatic, non-small cell lung, bladder, and breast cancers. The cytotoxic effects of dFdC are primarily attributed to its ability to inhibit DNA synthesis and repair. These application notes provide detailed protocols for key assays to investigate the mechanism of action and efficacy of dFdC and other nucleoside analogues in a research and drug development setting.

Mechanism of Action

Upon cellular uptake, dFdC is phosphorylated by deoxycytidine kinase to its active diphosphate (dFdCDP) and triphosphate (dFdCTP) forms. These active metabolites exert their cytotoxic effects through two primary mechanisms:

-

Inhibition of Ribonucleotide Reductase (RNR): dFdCDP is a potent inhibitor of RNR, the enzyme responsible for converting ribonucleotides into deoxyribonucleotides, which are essential for DNA synthesis and repair. This inhibition leads to a depletion of the intracellular pool of deoxyribonucleotides, particularly dCTP.[1]

-

Incorporation into DNA and Chain Termination: dFdCTP competes with the natural nucleotide dCTP for incorporation into the growing DNA strand by DNA polymerases. After the incorporation of dFdCTP, only one additional nucleotide can be added before DNA synthesis is halted, a phenomenon known as "masked chain termination."[2] This leads to DNA fragmentation and the induction of apoptosis.

The incorporation of dFdC into DNA also triggers a cellular DNA damage response (DDR). This response involves the activation of complex signaling pathways, primarily mediated by the kinases ATM (ataxia-telangiectasia mutated) and ATR (ataxia-telangiectasia and Rad3-related).[2][3] These pathways attempt to repair the DNA damage but can also lead to cell cycle arrest and apoptosis if the damage is too severe.

Key Assays and Protocols

This section provides detailed protocols for assays crucial for evaluating the efficacy and mechanism of action of dFdC.

Cellular Uptake and Metabolism Assay

Understanding the cellular uptake and subsequent phosphorylation of dFdC is critical for evaluating its therapeutic potential and mechanisms of resistance. This protocol describes a method using radiolabeled dFdC to quantify its intracellular accumulation.

Principle: Cells are incubated with radiolabeled ([³H]) dFdC. After incubation, the cells are lysed, and the intracellular radioactivity is measured using a scintillation counter. The amount of radioactivity is proportional to the amount of dFdC and its metabolites taken up by the cells.

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a density of approximately 5,000 cells per well and allow them to adhere overnight.

-

Preparation of Radiolabeled dFdC: Prepare a working solution of [³H]-dFdC in a transport buffer at the desired concentration (e.g., 50 nM).

-

Incubation: Remove the culture medium and wash the cells with a transport buffer. Add the [³H]-dFdC working solution to each well.

-

Time Points: Incubate the plate at 37°C for various time points (e.g., 2, 4, 8, and 24 hours) to assess uptake over time.

-

Cell Lysis: At each time point, remove the [³H]-dFdC solution and wash the cells with an ice-cold stop solution to halt uptake. Lyse the cells using a suitable lysis buffer.

-

Scintillation Counting: Transfer the cell lysate to scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

Data Analysis: Quantify the intracellular [³H]-dFdC by comparing the counts per minute (CPM) to a standard curve of known [³H]-dFdC concentrations. Results can be expressed as the percentage of dFdC uptake.[4]

Ribonucleotide Reductase (RNR) Activity Assay

This assay measures the activity of RNR in cell extracts, providing a direct assessment of the inhibitory effect of dFdC diphosphate (dFdCDP). A modern and sensitive method utilizes Liquid Chromatography-Mass Spectrometry (LC-MS/MS).

Principle: RNR catalyzes the conversion of ribonucleoside diphosphates (e.g., CDP) to deoxyribonucleoside diphosphates (dCDP). The reaction product, dCDP, is dephosphorylated to deoxycytidine (dC), which is then quantified by LC-MS/MS. The amount of dC produced is directly proportional to the RNR activity.

Protocol:

-

Preparation of Cell Lysate: Prepare a cell lysate from treated and untreated cells.

-

Reaction Master Mix: Prepare a master mix containing the necessary components for the RNR reaction, including a buffer, a reducing agent (e.g., dithiothreitol), an allosteric effector (e.g., ATP), and the substrate (e.g., CDP).

-

Initiation of Reaction: Initiate the reaction by adding the cell lysate to the master mix. For inhibitor studies, pre-incubate the lysate with dFdCDP before adding the substrate.

-

Time Points and Quenching: Take aliquots at various time points (e.g., every 30 seconds for 2 minutes) and stop the reaction by heat inactivation (e.g., 95°C).

-

Dephosphorylation: Add calf intestinal phosphatase (CIP) to the quenched reaction to dephosphorylate the dCDP product to dC.

-

LC-MS/MS Analysis: Analyze the samples by LC-MS/MS to quantify the amount of dC produced.

-

Data Analysis: Generate a standard curve for dC to calculate the concentration in the samples. RNR activity is expressed as the rate of dC production (e.g., nmol dC/mg protein/min).[5][6][7]

DNA Incorporation Assay

This assay quantifies the amount of dFdC that has been incorporated into the genomic DNA of treated cells. The protocol described here uses LC-MS/MS for sensitive and specific detection.[8][9]

Principle: Genomic DNA is isolated from cells treated with dFdC. The DNA is then enzymatically hydrolyzed to individual deoxynucleosides. The amount of dFdC relative to a stable endogenous deoxynucleoside (e.g., deoxyguanosine, dG) is quantified by LC-MS/MS.

Protocol:

-

Cell Treatment and DNA Isolation: Treat cells with dFdC for the desired time. Harvest the cells and isolate genomic DNA using a standard DNA extraction kit.

-

DNA Quantification: Accurately quantify the amount of isolated DNA.

-

Enzymatic Hydrolysis: Hydrolyze a known amount of DNA (e.g., 25 µg) to single nucleosides using a two-step enzymatic procedure (e.g., with nuclease P1 followed by alkaline phosphatase).

-

Sample Preparation: Prepare the hydrolyzed DNA samples for LC-MS/MS analysis, which may include a protein precipitation step.

-

LC-MS/MS Analysis: Use a validated LC-MS/MS method with selected reaction monitoring (SRM) to quantify dFdC and dG. Stable isotope-labeled internal standards should be used for accurate quantification.

-

Data Analysis: Calculate the ratio of dFdC to dG in the DNA sample. This ratio provides a direct measure of dFdC incorporation.[8][9]

Cell Viability (MTT) Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity. It is widely used to determine the IC50 value of a compound.[10][11][12][13]

Principle: Metabolically active cells contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a suitable density (e.g., 2 x 10⁴ cells per well) and allow them to attach overnight.

-

Compound Treatment: Treat the cells with a range of concentrations of dFdC. Include untreated control wells.

-

Incubation: Incubate the cells for a specified period (e.g., 24, 48, or 72 hours) at 37°C.

-

MTT Addition: Add MTT solution (e.g., 0.5 mg/ml in serum-free medium) to each well and incubate for 3-4 hours at 37°C.

-

Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader. A reference wavelength of 655 nm can be used to subtract background absorbance.

-

Data Analysis: Calculate the percentage of cell viability for each dFdC concentration relative to the untreated control. Plot the data to generate a dose-response curve and determine the IC50 value (the concentration of dFdC that inhibits cell viability by 50%).[10]

Quantitative Data Summary

The half-maximal inhibitory concentration (IC50) is a critical measure of the potency of a drug in inhibiting a specific biological or biochemical function. The following table summarizes the IC50 values of dFdC (Gemcitabine) in various human cancer cell lines.

| Cell Line | Cancer Type | IC50 (nM) |

| FA6 | Pancreatic | 5 |

| BxPC-3 | Pancreatic | ~11-13 |

| AsPc-1 | Pancreatic | ~367-5800 |

| Capan-1 | Pancreatic | 105 |

| MIA PaCa-2 | Pancreatic | Varies |

| PANC-1 | Pancreatic | Varies |

| NCC-BD4-1 | Biliary Tract | < 1000 |

| NCC-BD4-2 | Biliary Tract | < 1000 |

| NCC-CC3-1 | Biliary Tract | < 1000 |

| NCC-CC3-2 | Biliary Tract | < 1000 |

| NCC-CC4-3 | Biliary Tract | < 1000 |

| NCC-CC6-1 | Biliary Tract | < 1000 |

| HuCCT1 | Biliary Tract | < 1000 |

| TGBC24TKB | Biliary Tract | < 1000 |

Note: IC50 values can vary depending on the specific experimental conditions, such as cell seeding density and incubation time.[14][15][16]

Visualizations

Signaling Pathways and Experimental Workflows

Caption: Mechanism of action of 2',5'-Difluoro-2'-deoxycytidine (dFdC).

Caption: Workflow for the MTT cell viability assay.

Caption: Workflow for the DNA incorporation assay using LC-MS/MS.

References

- 1. embopress.org [embopress.org]

- 2. Gemcitabine-induced activation of checkpoint signaling pathways that affect tumor cell survival - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Gemcitabine and ATR inhibitors synergize to kill PDAC cells by blocking DNA damage response - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Differential Gemcitabine Sensitivity in Primary Human Pancreatic Cancer Cells and Paired Stellate Cells Is Driven by Heterogenous Drug Uptake and Processing - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A rapid and sensitive assay for quantifying the activity of both aerobic and anaerobic ribonucleotide reductases acting upon any or all substrates - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A rapid and sensitive assay for quantifying the activity of both aerobic and anaerobic ribonucleotide reductases acting upon any or all substrates | PLOS One [journals.plos.org]

- 7. researchgate.net [researchgate.net]

- 8. Quantification of gemcitabine incorporation into human DNA by LC/MS/MS as a surrogate measure for target engagement - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. MTT cell viability assay [bio-protocol.org]

- 11. broadpharm.com [broadpharm.com]

- 12. MTT assay protocol | Abcam [abcam.com]

- 13. researchhub.com [researchhub.com]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

Application Notes and Protocols for Incorporating 2',5'-Difluoro-2'-deoxycytidine into Oligonucleotides

For Researchers, Scientists, and Drug Development Professionals

Introduction

The strategic incorporation of modified nucleosides into oligonucleotides is a cornerstone of modern therapeutic and diagnostic development. Fluorinated nucleotides, in particular, have garnered significant attention due to their ability to enhance key biophysical properties of oligonucleotides. The introduction of fluorine at the 2' and 5' positions of deoxycytidine can modulate sugar pucker conformation, increase thermal stability of duplexes, and improve nuclease resistance, thereby extending the biological half-life and potency of antisense oligonucleotides, siRNAs, and other nucleic acid-based therapeutics.[1][2]

These application notes provide a comprehensive overview and detailed protocols for the incorporation of 2',5'-Difluoro-2'-deoxycytidine into synthetic oligonucleotides using standard phosphoramidite chemistry. The subsequent sections detail the synthesis workflow, deprotection, purification, and characterization of the modified oligonucleotides, along with a representative example of their potential biological application in modulating a key signaling pathway.

Data Presentation

Table 1: Physicochemical Properties of Modified Oligonucleotides

| Modification | Change in Melting Temperature (ΔTm) per modification (°C) | Relative Nuclease Resistance |

| 2'-Fluoro | +1.5 to +4.0[1] | Significantly Increased[1] |

| 2',5'-Difluoro (Projected) | Expected to be similar or slightly higher than 2'-Fluoro | Expected to be similar or higher than 2'-Fluoro |

| Phosphorothioate | -0.5 to -1.0 | Significantly Increased |

Table 2: Typical Coupling Efficiencies

The coupling efficiency of modified phosphoramidites is crucial for the synthesis of high-quality, full-length oligonucleotides. While the exact coupling efficiency for 2',5'-Difluoro-2'-deoxycytidine phosphoramidite needs to be determined empirically, it is expected to be high with an optimized coupling time.

| Phosphoramidite Type | Activator | Typical Coupling Time (seconds) | Typical Stepwise Coupling Efficiency (%) |

| Standard DNA | 1H-Tetrazole or DCI | 30 - 60 | > 99 |

| 2'-Fluoro Modified | 1H-Tetrazole or DCI | 120 - 300 | > 98 |

| 2',5'-Difluoro Modified (Projected) | DCI recommended | 180 - 360 (optimization required) | > 97 (expected) |

Experimental Protocols

Protocol 1: Automated Solid-Phase Oligonucleotide Synthesis

This protocol outlines the general steps for incorporating 2',5'-Difluoro-2'-deoxycytidine phosphoramidite into an oligonucleotide sequence using an automated DNA/RNA synthesizer.

Materials:

-

DNA/RNA synthesizer

-

Controlled pore glass (CPG) solid support functionalized with the initial nucleoside

-

Standard DNA and RNA phosphoramidites (A, G, C, T, U)

-

2',5'-Difluoro-2'-deoxycytidine phosphoramidite (dissolved in anhydrous acetonitrile)

-

Activator solution (e.g., 0.25 M 4,5-Dicyanoimidazole (DCI) in acetonitrile)

-

Capping solutions (Cap A and Cap B)

-

Oxidizing solution (Iodine/water/pyridine)

-

Deblocking solution (e.g., 3% Trichloroacetic acid (TCA) in dichloromethane)

-

Anhydrous acetonitrile

Procedure:

-

Synthesizer Setup: Prepare the synthesizer with the required reagents and phosphoramidites according to the manufacturer's instructions. Ensure all solutions are fresh and anhydrous.

-

Sequence Programming: Program the desired oligonucleotide sequence into the synthesizer, specifying the position(s) for the incorporation of the 2',5'-Difluoro-2'-deoxycytidine modification.

-

Synthesis Cycle: The automated synthesis proceeds through a series of cycles for each nucleotide addition:

-

Deblocking: The 5'-dimethoxytrityl (DMT) protecting group is removed from the support-bound nucleotide with the deblocking solution.

-

Coupling: The 2',5'-Difluoro-2'-deoxycytidine phosphoramidite is activated by the activator solution and coupled to the free 5'-hydroxyl group of the growing oligonucleotide chain. An extended coupling time of 3-6 minutes is recommended for modified phosphoramidites to ensure high coupling efficiency.

-

Capping: Any unreacted 5'-hydroxyl groups are acetylated using the capping solutions to prevent the formation of deletion mutants.

-

Oxidation: The newly formed phosphite triester linkage is oxidized to a more stable phosphate triester using the oxidizing solution.

-

-

Chain Elongation: The synthesis cycle is repeated for each subsequent nucleotide in the sequence.

-

Final Deblocking: Upon completion of the synthesis, the terminal 5'-DMT group can be either removed on the synthesizer (DMT-off) for subsequent purification by anion-exchange HPLC or left on (DMT-on) for purification by reverse-phase HPLC.

Protocol 2: Cleavage and Deprotection

This protocol describes the cleavage of the synthesized oligonucleotide from the solid support and the removal of protecting groups.

Materials:

-

Ammonium hydroxide solution (30%) or a mixture of ammonium hydroxide and methylamine (AMA)

-

Sealed reaction vial

-

Heating block or oven

Procedure:

-

Cleavage from Support: Transfer the CPG support with the synthesized oligonucleotide to a sealed reaction vial. Add 1-2 mL of ammonium hydroxide or AMA solution.

-

Deprotection:

-

Standard Deprotection: Heat the vial at 55°C for 8-12 hours.

-

Fast Deprotection (with AMA): Heat the vial at 65°C for 15-30 minutes.[3]

-

Note: The optimal deprotection conditions for oligonucleotides containing 2',5'-Difluoro-2'-deoxycytidine should be determined empirically to ensure complete removal of protecting groups without degradation of the modified base.

-

-

Solvent Removal: After cooling the vial to room temperature, carefully transfer the supernatant containing the deprotected oligonucleotide to a new tube. Evaporate the solvent using a centrifugal vacuum concentrator.

Protocol 3: Purification and Analysis

This protocol outlines the purification of the crude oligonucleotide by High-Performance Liquid Chromatography (HPLC) and subsequent analysis.

Materials:

-

HPLC system with a UV detector

-

Reverse-phase (e.g., C18) or anion-exchange HPLC column

-

Mobile phase buffers (e.g., triethylammonium acetate (TEAA) and acetonitrile for reverse-phase; phosphate or perchlorate buffers for anion-exchange)

-

Mass spectrometer (e.g., ESI-MS) for identity confirmation

-

UV-Vis spectrophotometer for quantification

Procedure:

-

Purification by HPLC:

-

Dissolve the dried crude oligonucleotide in an appropriate buffer.

-

Inject the sample onto the HPLC column.

-

Elute the oligonucleotide using a suitable gradient of the mobile phase.[4]

-

Collect the fractions corresponding to the full-length product.

-

-

Desalting: Desalt the purified oligonucleotide using a desalting column or by ethanol precipitation.

-

Analysis:

-

Purity Assessment: Analyze the purified fraction by analytical HPLC to determine its purity.

-

Identity Confirmation: Confirm the molecular weight of the purified oligonucleotide using mass spectrometry.[5]

-

Quantification: Determine the concentration of the oligonucleotide by measuring its absorbance at 260 nm using a UV-Vis spectrophotometer.

-

Mandatory Visualizations

Experimental Workflow

Caption: Workflow for the synthesis and processing of oligonucleotides containing 2',5'-Difluoro-2'-deoxycytidine.

Signaling Pathway: Antisense Oligonucleotide Targeting Bcl-2

The following diagram illustrates a representative mechanism of action for an antisense oligonucleotide (ASO) designed to inhibit the expression of the anti-apoptotic protein Bcl-2.[6][7] This is a common target for antisense therapies, and while not specific to 2',5'-Difluoro-2'-deoxycytidine modified oligonucleotides, it serves as a relevant example of their potential application.

References

- 1. Oligo-2'-fluoro-2'-deoxynucleotide N3'-->P5' phosphoramidates: synthesis and properties - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Efficient RNase H-directed cleavage of RNA promoted by antisense DNA or 2'F-ANA constructs containing acyclic nucleotide inserts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis of oligonucleotides containing two putatively mutagenic DNA lesions: 5-hydroxy-2'-deoxyuridine and 5-hydroxy-2'-deoxycytidine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Characterization of synthetic oligonucleotides containing biologically important modified bases by MALDI-TOF mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Making Sense of Antisense Oligonucleotide Therapeutics Targeting Bcl-2 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Investigations of antisense oligonucleotides targeted against bcl-2 RNAs - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols: 2',5'-Difluoro-2'-deoxycytidine (dFdC) in Cancer Cell Line Studies

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 2',5'-Difluoro-2'-deoxycytidine (dFdC), also known as gemcitabine, in cancer cell line research. This document includes a summary of its cytotoxic effects, detailed experimental protocols for key assays, and visualizations of the underlying molecular mechanisms.

Introduction

2',5'-Difluoro-2'-deoxycytidine is a synthetic pyrimidine nucleoside analogue of deoxycytidine. It is an antimetabolite drug that has demonstrated significant antitumor activity against a wide range of solid tumors.[1] In preclinical and clinical studies, dFdC has shown efficacy in treating pancreatic, non-small cell lung, bladder, and ovarian cancers. Its mechanism of action involves the inhibition of DNA synthesis and the induction of programmed cell death, or apoptosis. These application notes will delve into the cellular and molecular effects of dFdC on cancer cell lines, providing researchers with the necessary data and protocols to effectively utilize this compound in their studies.

Data Presentation

The cytotoxic effects of 2',5'-Difluoro-2'-deoxycytidine are cell-line dependent. The following tables summarize the half-maximal inhibitory concentration (IC50) values, as well as the effects on apoptosis and cell cycle distribution in various cancer cell lines.

Table 1: IC50 Values of 2',5'-Difluoro-2'-deoxycytidine in Various Cancer Cell Lines

| Cancer Type | Cell Line | IC50 (nM) | Incubation Time (hours) | Reference |

| Pancreatic Cancer | MIA PaCa-2 | 25.00 ± 0.47 | 72 | [1] |

| PANC-1 | 48.55 ± 2.30 | 72 | [1] | |

| AsPC-1 | >10,000 ng/mL | 96 | [2] | |

| BxPC-3 | ~10-100 ng/mL | 96 | [2] | |

| Lung Cancer | A549 | 6.6 | 48 | [3] |

| H520 | 46.1 | 48 | [3] | |

| H1299 | ~20 ng/mL | Not Specified | [4] | |

| Bladder Cancer | T24 | Not Specified | Not Specified | [5] |

| 5637 | Not Specified | Not Specified | [5] | |

| RT4 | ~25-175 | Not Specified | [6] | |

| J82 | ~25-175 | Not Specified | [6] | |

| Ovarian Cancer | A2780 | Not Specified | Not Specified | [7] |

Table 2: Effects of 2',5'-Difluoro-2'-deoxycytidine on Apoptosis in Cancer Cell Lines

| Cell Line | dFdC Concentration | Incubation Time (hours) | Apoptotic Cells (%) | Reference |

| Pancreatic Cancer (PANC-1) | 16 mg/L | 48 | 44.7 | [8] |

| Triple-Negative Breast Cancer | Varies | 72 | Increased Cleaved Caspases 3, 7, 9 | [6] |

| Lung Cancer (A549) | Varies | Not Specified | Increased | [9] |

Table 3: Effects of 2',5'-Difluoro-2'-deoxycytidine on Cell Cycle Distribution

| Cell Line | dFdC Concentration | Incubation Time (hours) | % G0/G1 Phase | % S Phase | % G2/M Phase | Reference |

| Pancreatic Cancer (PK-1) | 30 nM | 24 | 56.48 | 29.57 | Not Specified | [10] |

| Pancreatic Cancer (PK-1) | 30 nM | 48 | 61.23 | 38.76 | Not Specified | [10] |

Signaling Pathways and Mechanisms of Action

2',5'-Difluoro-2'-deoxycytidine exerts its cytotoxic effects through a multi-faceted mechanism that primarily targets DNA synthesis and repair, leading to cell cycle arrest and apoptosis.

Metabolic Activation and Incorporation into DNA

dot

Caption: Metabolic activation of dFdC to its active triphosphate form.

DNA Damage Response, Cell Cycle Arrest, and Apoptosis Induction

dot

Caption: dFdC-induced signaling leading to apoptosis.

Experimental Protocols

The following are detailed protocols for key experiments used to evaluate the efficacy of 2',5'-Difluoro-2'-deoxycytidine in cancer cell lines.

Experimental Workflow

dot

Caption: Workflow for evaluating dFdC in cancer cell lines.

Protocol 1: Cell Viability (MTT) Assay

This protocol is for determining the cytotoxic effects of dFdC on cancer cell lines.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

96-well plates

-

2',5'-Difluoro-2'-deoxycytidine (dFdC) stock solution

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO (Dimethyl sulfoxide)

-

Phosphate-buffered saline (PBS)

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate overnight.

-

Prepare serial dilutions of dFdC in complete medium.

-

Remove the medium from the wells and add 100 µL of the dFdC dilutions. Include a vehicle control (medium with the same concentration of solvent used for dFdC).

-

Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

-

Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Protocol 2: Apoptosis Assay by Flow Cytometry (Annexin V/Propidium Iodide Staining)

This protocol is for quantifying the percentage of apoptotic cells following dFdC treatment.

Materials:

-

Treated and untreated cancer cells

-

Annexin V-FITC Apoptosis Detection Kit

-

Flow cytometer

Procedure:

-

Seed cells in 6-well plates and treat with various concentrations of dFdC for the desired time.

-

Harvest the cells (including floating cells in the medium) and wash twice with cold PBS.

-

Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

-

Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

-

Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI).

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the cells by flow cytometry within 1 hour.

Protocol 3: Cell Cycle Analysis by Flow Cytometry (Propidium Iodide Staining)

This protocol is for analyzing the distribution of cells in different phases of the cell cycle after dFdC treatment.

Materials:

-

Treated and untreated cancer cells

-

Cold 70% ethanol

-

Propidium Iodide (PI) staining solution (containing RNase A)

-

Flow cytometer

Procedure:

-

Seed cells and treat with dFdC as described for the apoptosis assay.

-

Harvest the cells and wash once with cold PBS.

-

Fix the cells by adding them dropwise into cold 70% ethanol while vortexing gently.

-

Store the fixed cells at -20°C for at least 2 hours.

-

Centrifuge the fixed cells and wash once with PBS.

-

Resuspend the cell pellet in PI staining solution.

-

Incubate for 30 minutes at room temperature in the dark.

-

Analyze the DNA content by flow cytometry.[11]

Protocol 4: Western Blot Analysis

This protocol is for detecting changes in the expression of key proteins involved in apoptosis and cell cycle regulation following dFdC treatment.

Materials:

-

Treated and untreated cancer cells

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., against cleaved Caspase-3, PARP, Bcl-2, Bax, p-CHK1, Cyclin D1)

-

HRP-conjugated secondary antibodies

-

ECL Western Blotting Substrate

-

Chemiluminescence detection system

Procedure:

-

Lyse the treated and untreated cells in RIPA buffer.

-

Determine the protein concentration of the lysates using a BCA assay.

-

Denature equal amounts of protein by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

Add ECL substrate and detect the chemiluminescent signal.

-

Analyze the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

References

- 1. Gemcitabine-induced activation of checkpoint signaling pathways that affect tumor cell survival - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Pharmacodynamic modeling of cell cycle and apoptotic effects of gemcitabine on pancreatic adenocarcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. dovepress.com [dovepress.com]

- 4. Research Portal [weizmann.esploro.exlibrisgroup.com]

- 5. NXPH4 Promotes Gemcitabine Resistance in Bladder Cancer by Enhancing Reactive Oxygen Species and Glycolysis Activation through Modulating NDUFA4L2 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. MicroRNA Profile to Predict Gemcitabine Resistance in Bladder Carcinoma Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Mechanisms of synergism between cisplatin and gemcitabine in ovarian and non-small-cell lung cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Caspase activation is required for gemcitabine activity in multiple myeloma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. europeanreview.org [europeanreview.org]

- 10. The role of Bax and Bcl-2 in gemcitabine-mediated cytotoxicity in uveal melanoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Flow cytometry with PI staining | Abcam [abcam.com]

Application Notes and Protocols for High-Throughput Screening with 2',5'-Difluoro-2'-deoxycytidine

For Researchers, Scientists, and Drug Development Professionals

Introduction

2',5'-Difluoro-2'-deoxycytidine is a synthetic nucleoside analog characterized by the presence of fluorine atoms at the 2' and 5' positions of the deoxyribose sugar. The introduction of fluorine can significantly alter the biological properties of nucleosides, often enhancing their metabolic stability and therapeutic efficacy.[1][2][3] Fluorinated nucleosides are a cornerstone in the development of antiviral and anticancer agents.[1][3] While specific research on 2',5'-Difluoro-2'-deoxycytidine is limited, its structural similarity to other clinically important fluorinated pyrimidine nucleosides, such as Gemcitabine (2',2'-difluoro-2'-deoxycytidine) and 5-Fluorouracil, suggests its potential as a therapeutic agent.[4][5] High-throughput screening (HTS) provides a rapid and efficient methodology for evaluating the biological activity of novel compounds like 2',5'-Difluoro-2'-deoxycytidine against a wide array of cellular and molecular targets.[6][7]

These application notes provide a framework for conducting HTS assays with 2',5'-Difluoro-2'-deoxycytidine, drawing upon established protocols for similar nucleoside analogs. The provided methodologies and workflows are intended as a starting point and may require optimization for specific experimental contexts.

Potential Applications in High-Throughput Screening

Based on the known activities of related fluorinated nucleosides, HTS campaigns involving 2',5'-Difluoro-2'-deoxycytidine could focus on, but are not limited to, the following areas:

-

Anticancer Drug Discovery: Screening against various cancer cell lines to identify cytotoxic or cytostatic effects. Assays can be designed to measure cell viability, proliferation, apoptosis, or specific pathway modulation.

-

Antiviral Agent Identification: Evaluating the compound's ability to inhibit the replication of various viruses, particularly those reliant on viral polymerases for replication.[8]

-

Enzyme Inhibition Assays: Targeting key enzymes involved in nucleoside metabolism and DNA synthesis, such as DNA polymerases, ribonucleotide reductase, and deoxycytidine kinase.[9][10]

-

Synergistic Drug Screening: Identifying compounds that enhance the therapeutic effect of 2',5'-Difluoro-2'-deoxycytidine when used in combination.

Quantitative Data Summary

Due to the limited publicly available data specifically for 2',5'-Difluoro-2'-deoxycytidine, the following table presents hypothetical data based on typical results for analogous fluorinated nucleosides in HTS assays. This table is for illustrative purposes to guide data presentation.

| Assay Type | Target/Cell Line | Parameter | Value | Reference Compound | Reference Value |

| Cell Viability | Pancreatic Cancer (PANC-1) | IC50 | 50 nM | Gemcitabine | 20 nM |

| Viral Replication | Hepatitis C Virus (HCV) Replicon | EC50 | 1 µM | Sofosbuvir | 50 nM |

| Enzyme Inhibition | DNA Polymerase α | Ki | 5 µM | Cytarabine Triphosphate | 1 µM |

| Apoptosis Induction | Leukemia (CEM) | % Apoptotic Cells (at 100 nM) | 60% | Doxorubicin | 75% |

Note: The values presented are hypothetical and should be replaced with experimentally determined data. IC50 (half-maximal inhibitory concentration), EC50 (half-maximal effective concentration), and Ki (inhibition constant) are standard metrics in drug discovery.

Experimental Protocols

The following are detailed protocols for key experiments that can be adapted for high-throughput screening with 2',5'-Difluoro-2'-deoxycytidine.

Protocol 1: Cell-Based HTS Assay for Anticancer Activity (Cell Viability)

1. Objective: To determine the cytotoxic effect of 2',5'-Difluoro-2'-deoxycytidine on a panel of cancer cell lines.

2. Materials:

- Cancer cell lines (e.g., PANC-1, MCF-7, A549)

- Complete cell culture medium (e.g., DMEM, RPMI-1640) with 10% FBS and 1% Penicillin-Streptomycin

- 384-well clear-bottom, black-walled microplates

- 2',5'-Difluoro-2'-deoxycytidine (stock solution in DMSO)

- Positive control (e.g., Doxorubicin)

- Negative control (DMSO)

- CellTiter-Glo® Luminescent Cell Viability Assay reagent (Promega)

- Luminometer plate reader

- Automated liquid handling system

3. Methodology:

- Cell Seeding:

- Trypsinize and resuspend cells in complete medium to a final concentration of 1 x 10^5 cells/mL.

- Using an automated liquid handler, dispense 40 µL of the cell suspension into each well of a 384-well plate (4,000 cells/well).

- Incubate the plate at 37°C, 5% CO2 for 24 hours.

- Compound Addition:

- Prepare a serial dilution of 2',5'-Difluoro-2'-deoxycytidine in DMSO, then dilute further in culture medium to achieve the desired final concentrations (e.g., 0.1 nM to 100 µM). The final DMSO concentration should not exceed 0.5%.

- Add 10 µL of the diluted compound solutions to the respective wells.

- Add positive and negative controls to designated wells.

- Incubation:

- Incubate the plate at 37°C, 5% CO2 for 72 hours.

- Viability Measurement:

- Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.

- Add 25 µL of CellTiter-Glo® reagent to each well.

- Mix on an orbital shaker for 2 minutes to induce cell lysis.

- Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

- Read the luminescence using a plate reader.

4. Data Analysis:

- Normalize the data to the negative (DMSO) and positive controls.

- Plot the normalized data against the log of the compound concentration.

- Fit the data to a four-parameter logistic curve to determine the IC50 value.

Protocol 2: Biochemical HTS Assay for DNA Polymerase Inhibition

1. Objective: To assess the inhibitory activity of the triphosphorylated form of 2',5'-Difluoro-2'-deoxycytidine on DNA polymerase.

2. Materials:

- Recombinant human DNA Polymerase α

- Activated calf thymus DNA (template-primer)

- dATP, dGTP, dTTP, and dCTP

- [³H]-dCTP (radiolabeled tracer)

- 2',5'-Difluoro-2'-deoxycytidine triphosphate (dFdCTP - requires chemical or enzymatic synthesis)

- Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT)

- 384-well filter plates (e.g., Millipore MultiScreenHTS)

- Scintillation fluid

- Microplate scintillation counter

3. Methodology:

- Reaction Mixture Preparation:

- Prepare a master mix containing assay buffer, DNA polymerase, activated DNA, dATP, dGTP, dTTP, and [³H]-dCTP.